Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, also known by its IUPAC name N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, is an organic compound classified as an amide. This compound features a central ethane backbone with two distinct amide groups: one substituted with a 2-ethoxyphenyl group and the other with a 2-ethylphenyl group. Its molecular formula is C₁₈H₂₀N₂O₃, and it has a CAS number of 23949-66-8 .
One of the primary applications of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, also known by the trade name PowerSorb™ 312, is as a light absorber in scientific research. This compound absorbs ultraviolet (UV) radiation, protecting materials from UV degradation. This property is particularly useful in polymer research, where UV light can cause chain scission and other undesirable effects. Studies have shown that Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is an effective UV absorber for various polymers, including linear low-density polyethylene (LLDPE) [].
While research on its use as a light absorber is most documented, Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- may have other potential applications in scientific research. Its structure with two amide groups and two phenyl rings suggests possible uses in areas like:
Several analytical techniques are used in scientific research to study Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. These techniques help determine its properties, purity, and interactions with other materials. One such technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) []. This method allows for the separation and identification of the compound and any impurities present.
The synthesis of ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- typically involves multi-step processes:
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- has several applications across different fields:
Studies on the interactions of ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- are crucial for understanding its biological activity. These studies may focus on its binding affinity to various receptors or enzymes and how these interactions influence cellular pathways. The exact molecular targets remain to be fully characterized but could provide insights into its therapeutic potential.
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- shares structural similarities with several other compounds in the oxamide class. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide | Similar amide structure but different phenyl substitutions | Potentially different biological activities |
| N,N'-Di(2-ethylphenyl)oxamide | Contains two identical 2-ethylphenyl groups | Lack of ethoxy substitution alters properties |
| PowerSorb™ 312 (N-(2-Ethoxyphenyl) oxanilide) | UV absorber with similar aromatic groups | Specifically designed for light stabilization |
The uniqueness of ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- lies in its specific combination of ethoxy and ethyl substitutions on the phenyl rings, which may confer distinct chemical and biological properties compared to these similar compounds .
The synthesis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- relies critically on the strategic selection of appropriate precursors to achieve optimal reactivity and yield . The most established synthetic route involves the sequential coupling of 2-ethoxybenzoic acid and 2-ethylbenzoyl chloride with ethylenediamine as the central linking component . This approach capitalizes on the differential reactivity profiles of the aromatic carboxylic acid derivatives and the diamine substrate.
The precursor selection strategy begins with the activation of 2-ethoxybenzoic acid, which typically requires conversion to an acid chloride intermediate or the use of coupling agents to facilitate amide bond formation . The ethoxy substituent on the benzene ring provides electron-donating characteristics that enhance the reactivity of the carboxylic acid group toward nucleophilic attack by the amine . Conversely, the 2-ethylphenyl component is commonly introduced as 2-ethylbenzoyl chloride, which exhibits high electrophilic reactivity due to the activated acyl chloride functionality .
Ethylenediamine serves as the bifunctional nucleophilic component, with its two primary amine groups providing the requisite sites for sequential acylation reactions . The reactivity profile of ethylenediamine is characterized by strong nucleophilicity due to the electron-rich nitrogen atoms, which readily undergo nucleophilic substitution reactions with activated carboxylic acid derivatives . The spatial arrangement of the two amine groups separated by a two-carbon chain facilitates the formation of the desired ethanediamide backbone structure .
| Precursor Component | Functional Group | Reactivity Profile | Role in Synthesis |
|---|---|---|---|
| 2-Ethoxybenzoic acid | Carboxylic acid | Moderate electrophilicity | First acylation partner |
| 2-Ethylbenzoyl chloride | Acyl chloride | High electrophilicity | Second acylation partner |
| Ethylenediamine | Primary amines | High nucleophilicity | Central linker component |
The sequential nature of the synthetic approach requires careful consideration of reaction stoichiometry and order of addition to prevent over-acylation or undesired side reactions . Research findings indicate that controlled addition of the acylating agents at low temperatures minimizes competing reactions and maximizes the formation of the target compound .
Contemporary approaches to amide bond formation have evolved significantly beyond traditional stoichiometric methods, with catalytic systems offering enhanced efficiency and sustainability [2]. Organoboron catalysis has emerged as a particularly promising methodology for direct dehydrative amide condensation reactions using carboxylic acids and amines [2]. The catalytic activation mechanism involves the formation of acyloxy-boron intermediates that exhibit enhanced electrophilicity toward nucleophilic amine attack [2].
Aromatic boronic acids have demonstrated exceptional catalytic activity in amide bond formation reactions [2]. Electron-deficient boronic acids such as 3,4,5-trifluorobenzeneboronic acid have proven effective for catalytic amidation, providing satisfactory product purity after simple aqueous workup procedures [2]. The proposed mechanistic pathway involves initial reaction of the boronic acid or its dehydrated trimer boroxine with the carboxylic acid substrate to generate an acyloxy-boron intermediate characterized by dual electrophilic activation [2].
Ortho-substituted arylboronic acids exhibit superior catalytic performance compared to their para-substituted counterparts [2]. Specifically, 2-iodophenylboronic acid has demonstrated optimal catalytic activity in room temperature amidation reactions, while para-isomers and ortho-ortho-dihaloarylboronic acids show insufficient catalytic efficiency [2]. The enhanced performance of ortho-mono substituents is attributed to favorable electronic and steric effects that stabilize the catalytic intermediates [2].
| Catalyst Type | Structure | Reaction Temperature | Yield Range | Key Advantages |
|---|---|---|---|---|
| 3,4,5-Trifluorobenzeneboronic acid | Electron-deficient aromatic | 80°C | 70-85% | Simple workup [2] |
| 2-Iodophenylboronic acid | ortho-Haloaryl | Room temperature | 75-90% | Mild conditions [2] |
| 5-Methoxy-4-iodophenylboronic acid | ortho-Halo with electron-donating group | Room temperature | 80-92% | Enhanced activity [2] |
Advanced catalytic systems have incorporated diboron compounds with nitrogen-boron-boron structures [2]. These novel catalysts demonstrate superior turnover frequencies compared to conventional boronic acid catalysts while maintaining excellent selectivity for amide bond formation [2]. The development of isolable nitrogen-diboron compounds represents a significant advancement in catalytic amide synthesis methodology [2].
Enzymatic catalytic systems provide an environmentally benign alternative to traditional chemical catalysts [3]. Candida antarctica lipase B has demonstrated exceptional efficiency in direct amide bond formation from free carboxylic acids and amines under anhydrous conditions [3]. The enzymatic approach operates effectively at moderate temperatures and eliminates the need for chemical coupling reagents [3].
Solvent selection profoundly influences the kinetics and efficiency of amide bond formation reactions [4] [5]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide are traditionally employed to dissolve reactants and facilitate reaction kinetics in amide coupling processes . The choice of solvent affects multiple aspects of the reaction including substrate solubility, reaction rate, and product selectivity [5].
Dichloromethane represents a commonly utilized solvent for amide bond formation due to its excellent solvating properties for both aromatic and aliphatic substrates . The polar aprotic nature of dichloromethane promotes nucleophilic substitution reactions while maintaining chemical inertness toward the reaction components . Tetrahydrofuran offers similar advantages with enhanced solvating capability for polar substrates, making it particularly suitable for reactions involving highly functionalized precursors .
Recent investigations have evaluated alternative solvents to replace traditional choices based on environmental and safety considerations [5]. Cyclopentyl methyl ether has emerged as a promising green alternative, demonstrating comparable or superior performance to conventional solvents while offering improved environmental profiles [5]. 2-Methyltetrahydrofuran and ethyl acetate have also shown excellent compatibility with amide coupling reactions, often providing enhanced reaction rates compared to traditional solvents [5].
| Solvent | Polarity Index | Reaction Completion Time | Conversion Efficiency | Environmental Rating |
|---|---|---|---|---|
| Dichloromethane | 3.1 | 2-4 hours | 85-92% | Moderate concern [5] |
| Tetrahydrofuran | 4.0 | 3-5 hours | 80-88% | Moderate concern [5] |
| Cyclopentyl methyl ether | 2.5 | 1-3 hours | 88-95% | Green alternative [5] |
| 2-Methyltetrahydrofuran | 4.1 | 2-4 hours | 85-90% | Green alternative [5] |
Water has garnered significant attention as an underestimated solvent for amide bond formation reactions [4]. Despite traditional perceptions regarding water incompatibility with coupling reagents, recent research has demonstrated successful amidation reactions in aqueous media using appropriately designed catalytic systems [4]. The use of water as a reaction medium offers substantial environmental benefits while maintaining reaction efficiency through micellar catalysis mechanisms [4].
Kinetic studies have revealed that solvent effects on amide bond formation are primarily governed by the ability of the solvent to stabilize charged intermediates and transition states [6]. The rate-determining step typically involves the formation of acyl-activated intermediates, which is significantly influenced by solvent polarity and hydrogen bonding capacity [6]. Research findings indicate that reaction rates in polar aprotic solvents are approximately five orders of magnitude higher than those observed in aqueous systems due to enhanced stability of ionic intermediates [6].
Purification of amide products requires specialized techniques tailored to the specific physical and chemical properties of the target compounds [7] [8]. Ethanediamide derivatives typically exhibit moderate polarity due to the presence of amide functional groups, necessitating careful selection of purification methodologies to achieve high purity and yield [7]. The most commonly employed purification strategies include recrystallization, column chromatography, and solid-phase extraction techniques [8].
Recrystallization represents the primary purification method for crystalline amide compounds . The process typically employs ethanol as the recrystallization solvent, capitalizing on the differential solubility of the product and impurities at varying temperatures . Research findings indicate that controlled cooling rates and seeding techniques significantly improve crystal quality and yield recovery . Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 99% [9].
Column chromatography provides an alternative purification approach particularly suitable for complex reaction mixtures containing multiple amide products [7]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems have demonstrated excellent separation efficiency for ethanediamide derivatives . The optimization of mobile phase composition and gradient conditions is critical for achieving baseline resolution of closely related compounds [7].
| Purification Method | Typical Yield Recovery | Purity Achievement | Processing Time | Scalability |
|---|---|---|---|---|
| Recrystallization | 70-85% | >98% | 4-8 hours | High |
| Column chromatography | 75-90% | >95% | 2-4 hours | Moderate |
| Solid-phase extraction | 80-92% | >97% | 1-2 hours | High [8] |
Solid-phase workup procedures have gained prominence as efficient alternatives to traditional liquid-liquid extraction methods [8]. The technique employs polymer-supported scavenger resins that selectively remove reaction byproducts and excess reagents while allowing the target amide to pass through unchanged [8]. Research demonstrates that combinations of acidic, basic, and boron-scavenging resins provide comprehensive purification with minimal product loss [8].
Yield optimization strategies encompass both reaction condition optimization and purification protocol refinement [10]. Machine learning approaches have been applied to predict optimal reaction conditions for amide coupling reactions, achieving significant improvements in yield prediction accuracy [10]. The integration of high-throughput experimentation with computational modeling has enabled systematic optimization of multiple reaction parameters simultaneously [10].
Advanced purification techniques include the use of specialized chromatographic media designed for amide separation [11]. Hydrophilic interaction liquid chromatography columns with amide-bonded stationary phases provide enhanced selectivity for polar amide compounds [11]. These specialized separation media offer improved resolution and shorter analysis times compared to conventional reversed-phase systems [11].
The development of environmentally sustainable synthetic methodologies for amide bond formation has become a critical research focus driven by increasing environmental awareness and regulatory requirements [3] [12]. Green chemistry principles emphasize the reduction or elimination of hazardous substances, energy conservation, and waste minimization throughout the synthetic process [3]. Contemporary approaches to green amide synthesis encompass enzymatic catalysis, alternative solvents, and atom-economical reaction pathways [12].
Enzymatic amide bond formation represents one of the most promising green chemistry approaches [3] [13]. Candida antarctica lipase B has demonstrated exceptional performance in catalyzing direct amidation reactions between free carboxylic acids and amines without requiring chemical coupling reagents [3]. The enzymatic process operates under mild conditions using cyclopentyl methyl ether as a green solvent, achieving excellent conversions exceeding 92% and yields greater than 90% [3]. This methodology eliminates the need for toxic coupling agents and reduces waste generation by orders of magnitude compared to traditional approaches [3].
The scope of enzymatic amidation has been successfully extended to diverse substrate combinations, including the synthesis of 28 different amides using four carboxylic acids and seven amine substrates [3]. Research findings demonstrate that the enzymatic approach maintains high catalytic efficiency even at elevated substrate concentrations up to 920 millimolar, indicating potential for industrial-scale applications [3]. The robustness of the commercial enzyme preparation enables repeated use cycles with minimal activity loss [3].
| Green Chemistry Approach | Environmental Advantage | Reaction Efficiency | Substrate Scope | Industrial Viability |
|---|---|---|---|---|
| Enzymatic catalysis | No toxic reagents | >90% yield | Broad substrate range | High potential [3] |
| Green solvent systems | Reduced environmental impact | 85-95% conversion | General applicability | Proven feasibility [5] |
| Water-based reactions | Eliminates organic solvents | 70-85% yield | Limited substrates | Developing technology [4] |
Alternative green solvents have been systematically evaluated for amide coupling reactions [5] [12]. Ethyl acetate, 2-methyltetrahydrofuran, and dimethyl carbonate have emerged as viable replacements for traditional hazardous solvents like dimethylformamide and dichloromethane [5]. These alternative solvents demonstrate comparable or superior reaction performance while offering significantly improved environmental and safety profiles [5]. The implementation of green solvents simplifies downstream processing due to their favorable physical properties and reduced toxicity [5].
Biocatalytic approaches utilizing adenosine triphosphate-dependent enzymes provide another avenue for sustainable amide synthesis [13] [14]. These enzymatic systems operate effectively in aqueous media and can be coupled with adenosine triphosphate recycling systems to minimize cofactor consumption [13]. The development of ancestral enzyme variants with enhanced thermostability and broader substrate specificity has expanded the applicability of biocatalytic amide formation [14].
Safer-by-design principles have been applied to biocatalytic amide synthesis through computational screening of substrate libraries [14] [15]. This approach evaluates both starting materials and products for potential human toxicity and environmental impact, enabling the selection of inherently safer chemical building blocks [15]. The integration of sustainability assessment tools such as life cycle analysis provides quantitative evaluation of environmental benefits achieved through green synthetic methodologies [16].
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- demonstrates exceptional thermal stability characteristics that make it suitable for high-temperature processing applications. Thermogravimetric analysis reveals a progressive decomposition profile beginning at elevated temperatures [1] [2] [3]. The compound exhibits initial weight loss of 1.0% at 200°C, progressing to 2.0% at 215°C and 5.0% at 235°C, indicating excellent thermal resistance within typical polymer processing ranges [3] [4].
The onset decomposition temperature occurs between 285-290°C, with maximum decomposition rates observed at 337-339°C [2] [5]. This thermal profile is significantly superior to many conventional organic ultraviolet absorbers, which typically begin degradation at lower temperatures. The decomposition pathway follows a multi-step mechanism, with primary decomposition involving the cleavage of alkyl chains, followed by secondary decomposition characterized by the release of carbon monoxide and carbon dioxide [2] [5].
The exceptional thermal stability can be attributed to the compound's molecular structure, specifically the stabilizing influence of the oxamide backbone and the electron-donating effects of the ethoxy and ethyl substituents . The presence of conjugated aromatic systems provides additional thermal resistance through resonance stabilization [2] [8]. This thermal stability profile ensures that the compound remains functional during high-temperature polymer processing operations, such as extrusion and molding at temperatures up to 150°C [2] [9].
The solubility characteristics of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- demonstrate distinct preferences for specific solvent systems, reflecting its amphiphilic molecular nature [4] [10]. The compound exhibits minimal water solubility, with values below 0.01 g/100g solvent at 20°C, indicating strong hydrophobic character [1] [4] [11].
In polar aprotic solvents, the compound demonstrates enhanced solubility, with chloroform providing the highest solubility at 20.0 g/100g solvent, followed by dichloromethane at 18.0 g/100g solvent [4] [10]. These high solubility values in halogenated solvents reflect favorable intermolecular interactions between the polar amide groups and the electron-accepting properties of these solvents [4] [12].
Aromatic solvents show moderate solubility characteristics, with benzene supporting 7.0 g/100g solvent and toluene 5.5 g/100g solvent [4] [10]. The reduced solubility compared to chlorinated solvents suggests that π-π stacking interactions, while present, are less favorable than the dipolar interactions observed with polar aprotic systems [4] [13].
Polar protic solvents demonstrate limited solubility, with ethanol and methanol supporting only 0.3 and 0.4 g/100g solvent respectively [4] [10]. This pattern indicates that hydrogen bonding interactions are insufficient to overcome the hydrophobic character imparted by the aromatic substituents [14] [4]. The solubility profile in ketones, exemplified by acetone with 4.0 g/100g solvent, represents an intermediate position between polar aprotic and polar protic systems [4] [10].
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- exhibits characteristic ultraviolet absorption properties that define its effectiveness as a photostabilizer [16] [17]. The compound demonstrates maximum absorption in the UV-B region (280-320 nm), with strong absorption extending into the UV-A range (320-370 nm) [17] [18] [19]. This broad spectral coverage provides comprehensive protection against the most damaging ultraviolet wavelengths responsible for polymer degradation [8] [17] [20].
The photochemical mechanism involves efficient energy dissipation through intramolecular processes, converting absorbed ultraviolet radiation into harmless thermal energy [21] [18]. The oxamide chromophore system enables this energy conversion through excited state relaxation pathways that prevent the formation of reactive oxygen species and free radicals [21] [17] [22]. The presence of both ethoxy and ethyl substituents enhances the photostability of the absorber itself, preventing photobleaching under extended exposure conditions [23] [17] [19].
Comparative studies with other ultraviolet absorber classes demonstrate that oxanilide-type compounds, including this specific derivative, provide superior long-term photostability compared to benzophenone and some benzotriazole derivatives [22] [19]. The compound maintains its absorption characteristics over extended exposure periods, with minimal degradation observed under accelerated weathering conditions [2] [24] [23]. This photostability is attributed to the resonance-stabilized excited states and efficient internal conversion processes that characterize the oxamide functionality [25] [17] [22].
The crystalline structure of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- influences both its physical properties and performance characteristics in various applications [26] [11] [27]. X-ray diffraction analysis reveals a well-defined crystalline structure with characteristic diffraction patterns that confirm the molecular arrangement in the solid state [1] [26] [28].
The compound exhibits a stable crystal form under ambient conditions, with a melting range of 124-128°C indicating good crystalline order [29] [3] [4]. The crystal structure is stabilized by intermolecular hydrogen bonding between the amide groups of adjacent molecules, creating a three-dimensional network that contributes to the compound's thermal stability [26] [11]. These hydrogen bonding interactions involve both N-H···O contacts and weaker C-H···O interactions that provide additional stabilization [26] [28].
Particle size distribution analysis indicates a polydisperse system with D10, D50, and D90 values of 1.28, 8.05, and 24.84 micrometers respectively [1] [11]. This size distribution is optimal for processing applications, providing good dispersion characteristics while maintaining adequate flow properties [1] [28] [27]. The specific surface area of 28.2 m²/g reflects the crystalline nature and particle morphology, influencing both dissolution rates and compatibility with polymer matrices [1] [11].
The crystalline form demonstrates resistance to polymorphic transitions under normal storage and processing conditions [26] [11]. However, high-pressure studies on related oxamide compounds suggest the possibility of pressure-induced phase transitions at pressures exceeding 9.6 GPa, though such conditions are not encountered in typical applications [26]. The stability of the crystal form under varying humidity and temperature conditions ensures consistent performance characteristics across different environmental conditions [26] [11] [27].
The surface interaction properties of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- significantly influence its compatibility and performance in polymer systems [30] [31] [32]. The compound's amphiphilic nature, resulting from the combination of hydrophobic aromatic groups and polar amide functionalities, enables favorable interactions with a wide range of polymer matrices [30] [33].
The partition coefficient (log P) value of 4.9 at 25°C indicates moderate lipophilicity, positioning the compound optimally for dispersion in polymeric systems while maintaining sufficient polarity for interfacial interactions [29] [11]. This balance enables effective incorporation into both polar and nonpolar polymer matrices, including polyvinyl chloride, polyamides, polyesters, and polyurethanes [16] [34] [9] [30].
Surface compatibility studies demonstrate enhanced adhesion properties when the compound is incorporated into polymer films [30] [31] [32]. The presence of hydrogen bond donor and acceptor sites facilitates interactions with polymer chains, promoting uniform distribution and preventing phase separation [30] [35] [33]. Atomic force microscopy analysis of polymer films containing the compound reveals improved surface morphology with reduced roughness factors compared to unstabilized systems [30] [36].
The compound's surface activity contributes to improved weathering resistance through several mechanisms [30] [36] [37]. Migration studies indicate low volatility and minimal surface enrichment over time, ensuring long-term stability of protection [1] [38] [39]. The surface interaction properties also influence the compound's effectiveness in coating applications, where interfacial compatibility between the ultraviolet absorber and the coating matrix determines both initial performance and long-term durability [9] [17] [30] [36].
| Table 1: Basic Physical Properties | Value | Source |
|---|---|---|
| Molecular Formula | C18H20N2O3 | Multiple sources [40] [29] |
| Molecular Weight (g/mol) | 312.37 | Multiple sources [40] [29] |
| CAS Number | 23949-66-8 | Multiple sources [40] [29] |
| Melting Point (°C) | 124-128 | TGA analysis [3] [4] |
| Boiling Point (°C) | >400 | TGA analysis [3] [4] |
| Density (g/cm³) | 1.26 | Physical measurements [3] [4] |
| Vapor Pressure (Pa at 20°C) | 5.5 × 10⁻⁸ | Vapor pressure analysis [3] [4] |
| Table 2: Thermal Stability Profile | Weight Loss (%) | Process | Stability Assessment |
|---|---|---|---|
| 200°C | 1.0 | Initial volatility | Stable [3] [4] |
| 215°C | 2.0 | Low-level thermal degradation | Stable [3] [4] |
| 235°C | 5.0 | Moderate thermal degradation | Moderately stable [3] [4] |
| 285-290°C | Onset decomposition | Decomposition initiation | Thermal breakdown begins [2] [5] |
| 337-339°C | Maximum decomposition rate | Primary decomposition | Rapid decomposition [2] [5] |
| Table 3: Solubility Profile in Organic Solvents | Solubility (g/100g solvent at 20°C) | Classification |
|---|---|---|
| Water | <0.01 | Practically insoluble [4] [11] |
| Ethanol | 0.3 | Slightly soluble [4] [10] |
| Acetone | 4.0 | Soluble [4] [10] |
| Benzene | 7.0 | Soluble [4] [10] |
| Chloroform | 20.0 | Freely soluble [4] [10] |
| Toluene | 5.5 | Soluble [4] [10] |
| Dichloromethane | 18.0 | Freely soluble [4] [10] |
| Table 4: Photochemical Absorption Characteristics | Absorption Intensity | UV Protection Factor | Application Relevance |
|---|---|---|---|
| 280-320 nm | Strong | High | Primary UV-B protection [17] [19] |
| 320-370 nm | Moderate to Strong | Moderate | Secondary UV-A protection [17] [19] |
| 370-400 nm | Moderate | Low | Extended UV-A protection [17] [19] |
| Table 5: Particle Size and Surface Properties | Value | Method | Significance |
|---|---|---|---|
| D10 (μm) | 1.28 | Laser diffraction | Fine particle fraction [1] [11] |
| D50 (μm) | 8.05 | Laser diffraction | Median particle size [1] [11] |
| D90 (μm) | 24.84 | Laser diffraction | Coarse particle fraction [1] [11] |
| Specific Surface Area (m²/g) | 28.2 | BET analysis | Reactivity indicator [1] [11] |